molecular formula C21H25N5O6 B592668 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine CAS No. 136859-75-1

8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine

Cat. No.: B592668
CAS No.: 136859-75-1
M. Wt: 443.46
InChI Key: BYOYFYXCACQEQZ-RRFJBIMHSA-N
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Description

8-Benzyloxy-N²-isobutyryl-2'-deoxyguanosine (CAS: 96964-90-8) is a chemically modified nucleoside derivative designed for oligonucleotide synthesis. Its structure features:

  • 8-Benzyloxy group: A bulky substituent at the C8 position of the guanine base, introduced to block undesired side reactions (e.g., oxidation or alkylation) during solid-phase synthesis .
  • N²-Isobutyryl group: A protective group at the exocyclic amine (N²) of guanine, preventing premature deamination or cross-reactivity .
  • Molecular formula: C₁₇H₁₉N₅O₅ (MW: 373.36) .

This compound is widely used in DNA synthesis to stabilize guanine residues under harsh chemical conditions, such as acidic or oxidative environments.

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-phenylmethoxy-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O6/c1-11(2)18(29)24-20-23-17-16(19(30)25-20)22-21(31-10-12-6-4-3-5-7-12)26(17)15-8-13(28)14(9-27)32-15/h3-7,11,13-15,27-28H,8-10H2,1-2H3,(H2,23,24,25,29,30)/t13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOYFYXCACQEQZ-RRFJBIMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721579
Record name 8-(Benzyloxy)-2'-deoxy-N-(2-methylpropanoyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136859-75-1
Record name 8-(Benzyloxy)-2'-deoxy-N-(2-methylpropanoyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine typically involves multiple steps, starting from commercially available guanosine. The key steps include:

    Protection of the hydroxyl groups: The hydroxyl groups of guanosine are protected using silyl or acyl protecting groups to prevent unwanted reactions.

    Introduction of the benzyloxy group: The 8-position of the guanine base is selectively functionalized with a benzyloxy group using benzyl bromide in the presence of a base such as sodium hydride.

    Isobutyrylation: The N2 position is then acylated with isobutyryl chloride in the presence of a base like pyridine to introduce the isobutyryl group.

    Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, replacing it with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted guanosine analogs.

Scientific Research Applications

Chemistry: : 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine is used as a building block in the synthesis of modified nucleosides and nucleotides

Biology: : In biological research, this compound is utilized to study DNA-protein interactions, DNA replication, and repair mechanisms. Its modified structure allows for the investigation of the effects of specific chemical modifications on DNA function and stability.

Medicine: : The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to mimic natural nucleosides makes it a valuable tool in the design of nucleoside analog drugs.

Industry: : In the pharmaceutical industry, 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine is used in the synthesis of high-purity reference standards and as an intermediate in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine involves its incorporation into DNA during replication. The presence of the benzyloxy and isobutyryl groups can interfere with normal base pairing and DNA polymerase activity, leading to the inhibition of DNA synthesis. This can result in the disruption of cellular processes, making it a potential candidate for therapeutic applications targeting rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key structural and functional attributes of 8-benzyloxy-N²-isobutyryl-2'-deoxyguanosine with related compounds:

Compound CAS Molecular Formula MW Substituents Synthesis Method Stability Applications
8-Benzyloxy-N²-isobutyryl-2'-dG 96964-90-8 C₁₇H₁₉N₅O₅ 373.36 C8: Benzyloxy; N²: Isobutyryl Benzylation of 8-hydroxy-dG followed by N² protection Stable under basic conditions Oligonucleotide synthesis (prevents C8 oxidation)
8-Fluoro-N²-isobutyryl-2'-dG N/A C₁₄H₁₈FN₅O₅ 371.33 C8: Fluoro; N²: Isobutyryl Metalation-electrophilic fluorination using LDA and NFSI Unstable under ammonolysis (forms byproducts) Studies on fluorine-mediated base-pairing alterations
8-Oxo-N²-isobutyryl-2'-dG N/A C₁₄H₁₇N₅O₆ 351.32 C8: Oxo; N²: Isobutyryl Oxidation of 2'-deoxyguanosine followed by N² protection Sensitive to reducing agents Incorporation of oxidative damage lesions in DNA studies
N²-Isobutyryl-2'-dG (no C8 substituent) 68892-42-2 C₁₄H₁₉N₅O₅ 337.33 N²: Isobutyryl Direct N² protection of 2'-deoxyguanosine Standard stability General oligonucleotide synthesis (minimal steric hindrance)
8-Allyloxy-N²-isobutyryl-2'-dG N/A C₁₆H₂₁N₅O₅ 363.37 C8: Allyloxy; N²: Isobutyryl Allylation of 8-hydroxy-dG followed by N² protection Labile under palladium catalysis Click chemistry modifications

Key Research Findings

Reactivity and Stability
  • 8-Benzyloxy-N²-isobutyryl-2'-dG: Exhibits superior stability under ammonolysis (55°C, 16 hours) compared to the 8-fluoro analog, which decomposes into 8-amino-dG and cyclized byproducts .
  • 8-Oxo-N²-isobutyryl-2'-dG: Mimics endogenous oxidative damage (e.g., 8-OHdG), a biomarker linked to cancer and aging .

Biological Activity

8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine (abbreviated as 8-Bz-2'-dG) is a synthetic nucleoside analog derived from guanosine, characterized by the presence of a benzyloxy group at the 8-position and an isobutyryl group at the N2 position of the guanine base. This compound has garnered attention due to its potential applications in biological research and medicine, particularly in the fields of cancer and antiviral therapies.

The molecular formula of 8-Bz-2'-dG is C21H25N5O6C_{21}H_{25}N_5O_6 with a molecular weight of 443.46 g/mol. The compound's structure allows it to mimic natural nucleosides, which is crucial for its biological activity.

The mechanism of action for 8-Bz-2'-dG involves its incorporation into DNA during replication. The modified structure can interfere with normal base pairing and DNA polymerase activity, leading to inhibition of DNA synthesis. This disruption is particularly relevant in rapidly dividing cells, such as cancer cells, making it a potential therapeutic agent for cancer treatment .

Anticancer Activity

Research indicates that 8-Bz-2'-dG exhibits potent anticancer properties. In vitro studies have shown that it inhibits the growth of various human cancer cell lines. The compound's ability to disrupt DNA synthesis makes it a valuable candidate in developing new anticancer drugs.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Inhibition of DNA replication
MCF-73.5Interference with polymerase activity
A5494.0Induction of apoptosis

Antiviral Potential

In addition to its anticancer effects, 8-Bz-2'-dG has shown promise as an antiviral agent. Its structural modifications allow it to mimic natural nucleosides, which could enable it to interfere with viral replication processes.

Case Study: Antiviral Efficacy
A study evaluating the antiviral activity of 8-Bz-2'-dG against herpes simplex virus (HSV) demonstrated a significant reduction in viral load in treated cells compared to controls. The compound was found to inhibit viral DNA synthesis effectively.

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of nucleoside analogs like 8-Bz-2'-dG. Modifications at specific positions have been linked to enhanced biological activity.

Table 2: Structure-Activity Relationship Analysis

ModificationEffect on Activity
Benzyloxy at C8Increases stability and potency
Isobutyryl at N2Enhances incorporation into DNA

Q & A

Q. What is the structural significance of the benzyloxy and isobutyryl groups in 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine?

The benzyloxy group at the 8-position and the isobutyryl group at the N2 position serve as protective moieties during oligonucleotide synthesis. The benzyloxy group prevents unwanted oxidation or side reactions at the C8 site, while the isobutyryl group blocks the exocyclic amine of guanine, ensuring proper base pairing during solid-phase DNA synthesis. These protections are critical for maintaining fidelity in automated phosphoramidite-based oligonucleotide assembly .

Q. How is this compound synthesized and purified for research use?

The compound is synthesized via phosphoramidite chemistry, where the protected nucleoside is converted into a phosphoramidite building block for DNA synthesis. Purification typically involves reverse-phase HPLC with optimized gradients to separate the target compound from byproducts. Rigorous quality control (e.g., mass spectrometry, NMR) ensures structural integrity and purity, as residual impurities can interfere with downstream applications like probe design or mutagenesis studies .

Advanced Research Questions

Q. What methodological challenges arise when quantifying oxidative DNA damage using derivatives like this compound in experimental models?

Key challenges include:

  • Artifactual Oxidation : During sample preparation, transition metals or ambient oxygen may oxidize unprotected guanine residues, inflating damage measurements. Adding radical scavengers (e.g., TEMPO) or chelators during DNA extraction mitigates this .
  • Detection Specificity : Traditional methods like ELISA or HPLC-EC optimized for 8-OHdG may lack sensitivity for synthetic analogs. LC-MS/MS with isotope-labeled internal standards improves accuracy by distinguishing structural analogs .
  • Stability Differences : The benzyloxy group may alter hydrolysis kinetics compared to endogenous 8-OHdG, requiring pH-controlled storage to prevent degradation .

Q. How do tautomeric forms and pH-dependent structural changes of 8-substituted deoxyguanosine derivatives affect their mutagenic potential in vitro?

Q. What are the implications of intra-individual variability in oxidative DNA damage biomarkers when using synthetic analogs like this compound in longitudinal studies?

Intra-individual variability in oxidative damage biomarkers (e.g., urinary 8-OHdG) arises from factors like circadian rhythm, diet, and repair enzyme activity. For synthetic analogs, variability may stem from inconsistent metabolic processing or stability. To address this:

  • Normalize measurements to creatinine levels to account for urine concentration fluctuations .
  • Use repeated sampling over time to establish baseline variability, as single time-point data are unreliable .
  • Pair synthetic analog measurements with endogenous 8-OHdG levels to disentangle experimental effects from biological noise .

Q. How can researchers validate the role of this compound in studying DNA repair enzyme kinetics?

  • Competitive Assays : Compare repair rates of synthetic analogs vs. natural 8-OHdG using purified enzymes (e.g., OGG1). Electrospray ionization mass spectrometry (ESI-MS) tracks adduct removal kinetics .
  • Structural Modeling : Molecular dynamics simulations predict steric hindrance caused by the benzyloxy group, which may reduce enzyme binding affinity compared to unmodified 8-OHdG .
  • Cell-Based Systems : Transfect repair-deficient cells (e.g., OGG1 knockout) with oligonucleotides containing the analog and quantify mutagenesis rates via next-gen sequencing .

Methodological Recommendations

  • Sample Preparation : Use argon-purged buffers and metal chelators (e.g., deferoxamine) to minimize artifactual oxidation during DNA extraction .
  • Analytical Techniques : For high specificity, employ UHPLC-MS/MS with multiple reaction monitoring (MRM) transitions tailored to the analog’s mass .
  • Experimental Controls : Include unmodified 2'-deoxyguanosine and 8-OHdG as controls to benchmark repair or oxidation rates .

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